Product packaging for Sodium 4-methoxyquinoline-3-carboxylate(Cat. No.:CAS No. 2225136-87-6)

Sodium 4-methoxyquinoline-3-carboxylate

Cat. No.: B2477466
CAS No.: 2225136-87-6
M. Wt: 225.179
InChI Key: VMRDEOMEFGRXCI-UHFFFAOYSA-M
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Description

Sodium 4-methoxyquinoline-3-carboxylate (CAS 2225136-87-6) is a versatile quinolinone derivative valuable in medicinal chemistry and drug discovery research. This compound features a 4-methoxyquinoline core with a carboxylate group at the 3-position, making it an important building block for the synthesis of more complex molecules with biological activity . Quinolin-4-ones represent a privileged scaffold in drug discovery with a broad spectrum of documented biological activities, including antibacterial, anticancer, and anti-inflammatory properties . Researchers utilize this sodium carboxylate salt for improved solubility characteristics compared to the free acid form. The compound serves as a key synthetic intermediate for accessing various quinoline-3-carboxylate derivatives through further functionalization at available positions on the quinoline ring system . Similar quinoline-3-carboxylic acid derivatives have been employed in structure-guided drug development campaigns, particularly for designing inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a target in anticancer research . The methoxy and carboxylate functional groups at the 3 and 4 positions of the quinoline ring provide handles for medicinal chemistry optimization and can contribute to hydrogen-bonding interactions with biological targets . This compound is related to classical quinolone antibiotics, whose development began with nalidixic acid and has progressed through multiple generations of increasingly sophisticated agents . The 4-oxo-quinoline-3-carboxylic acid motif is a established pharmacophore in antibacterial research, particularly for targeting DNA gyrase . This compound is provided for research purposes only. This product is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8NNaO3 B2477466 Sodium 4-methoxyquinoline-3-carboxylate CAS No. 2225136-87-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3.Na/c1-15-10-7-4-2-3-5-9(7)12-6-8(10)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRDEOMEFGRXCI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC2=CC=CC=C21)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 4-Methoxyquinoline-3-Carboxylate Derivatives

The generation of the 4-methoxyquinoline-3-carboxylate scaffold is not typically achieved in a single step but rather through the formation of a quinoline-3-carboxylate core, followed by functional group manipulation.

The Gould-Jacobs reaction is a cornerstone in the synthesis of the 4-hydroxyquinoline (B1666331) framework, which serves as a direct precursor to 4-methoxyquinolines. wikipedia.orgmdpi.com The process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgd-nb.info This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org

The subsequent and critical step involves a high-temperature thermal cyclization of this intermediate. d-nb.infoablelab.eu This intramolecular reaction proceeds through a 6-electron cyclization process, ultimately yielding a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org The regioselectivity of this cyclization can be influenced by steric and electronic factors, particularly when using asymmetrically substituted anilines, which can lead to a mixture of products. mdpi.com The resulting ester can then be hydrolyzed, often with a base like sodium hydroxide, to form the corresponding carboxylic acid, which can be decarboxylated if desired to produce a 4-hydroxyquinoline. wikipedia.org

The conversion of 4-hydroxyquinoline-3-carboxylates to their 4-methoxy counterparts is achieved through alkylation, specifically O-methylation. This reaction is a critical step in finalizing the desired structure. The process typically involves treating the 4-hydroxy precursor with a methylating agent, such as methyl iodide (CH₃I), in the presence of a base. nih.govmdpi.com

Research into the consecutive alkylation of related structures, like methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrates the regioselectivity of this reaction. The subsequent methylation with CH₃I can lead to a mixture of both O-methylation and N-methylation products. nih.govresearchgate.net However, studies show a predominance of the O-methylated product, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate. nih.govresearchgate.net The choice of solvent and base can influence the reaction's efficiency and product distribution. For instance, bases like triethylamine (B128534) or potassium carbonate have been used in solvents such as DMF, acetone, or DMSO. nih.govmdpi.com

PrecursorMethylating AgentBaseSolventPrimary Product TypeReference
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateCH₃IK₂CO₃Acetone, DMF, DMSOO- and N-methylation mixture mdpi.com
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylateCH₃ITriethylamineDMFS-methylation nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the quinoline (B57606) ring, thereby creating structural diversity. The Suzuki-Miyaura coupling is a prominent example used to form carbon-carbon bonds between a halo-quinoline and a boronic acid. researchgate.netresearchgate.net

This methodology allows for the synthesis of various aryl-substituted quinolines and tetrahydroquinolines. researchgate.net For example, 5-bromo-8-methoxyquinoline (B186703) and 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) can be coupled with different substituted phenylboronic acids in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) to yield the corresponding aryl-substituted products in high yields. researchgate.net This approach is highly modular, enabling the straightforward preparation of numerous heterobiaryl products, which is of significant interest in medicinal chemistry. nih.gov

Halo-Quinoline SubstrateBoronic AcidCatalystResulting Product ClassReference
2-(4-bromophenoxy)quinolin-3-carbaldehydesVarious substituted boronic acidsNot specifiedQuinoline appended biaryls nih.gov
6-bromo-1,2,3,4-tetrahydroquinolineSubstituted phenylboronic acidsPd(PPh₃)₂Cl₂6-aryl-tetrahydroquinolines researchgate.net
4-halo quinolineVarious boronic acidsPalladium acetate (B1210297)Arylated quinolines researchgate.net

Beyond the classical Gould-Jacobs pathway, several other methods have been developed to construct the quinoline-3-carboxylate skeleton.

Via β-enaminones : β-enaminones have been utilized as precursors in the synthesis of modified 4-hydroxy-2-quinolone analogues under microwave irradiation, catalyzed by bismuth chloride (III). researchgate.net This method is noted for being environmentally respectful. researchgate.net

Via Isatins : Isatins are versatile starting materials for quinoline synthesis through reactions like the Pfitzinger synthesis. nih.gov In this approach, isatin (B1672199) reacts with α-methylene carbonyl compounds in the presence of a base to yield substituted quinolines. nih.gov A one-pot, three-component reaction between isatins, 1,3-dicarbonyl compounds, and alcohols, catalyzed by sulfuric acid, has been described for the convenient synthesis of quinoline-3,4-dicarboxylate derivatives. researchgate.net Furthermore, isatins can be condensed with 2-methyl-quinoline 3-carbohydrazide to create isatin-quinoline hybrids. ijcrt.org

Modified Skraup Reactions : The traditional Skraup reaction involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce a quinoline. researchgate.netorganicreactions.org While the classic method is often violent and may not directly yield 3-carboxylates, modified versions can be employed. researchgate.netlookchem.com By replacing glycerol with substituted acroleins or vinyl ketones, quinolines with substitution in the heterocyclic ring can be obtained. organicreactions.org Another related method is the Doebner-von Miller reaction, which uses substituted acrolein with an aniline in the presence of an oxidant. rsc.org

Precursor Compounds and Intermediate Transformations

4-Hydroxyquinoline-3-carboxylic acid and its ester derivatives are pivotal intermediates in the synthesis of a vast array of quinoline-based compounds, including Sodium 4-methoxyquinoline-3-carboxylate. mdpi.comchemimpex.com These compounds are the primary products of widely used cyclization reactions such as the Gould-Jacobs and Conrad-Limpach syntheses. wikipedia.orgnih.gov

Their true utility lies in their role as a versatile scaffold for further chemical modification. chemimpex.com The hydroxyl group at the 4-position is the key functional handle for O-alkylation reactions, which directly lead to the formation of 4-alkoxy derivatives, such as the target 4-methoxy compounds. nih.govmdpi.com The discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, which was an intermediate in chloroquine (B1663885) synthesis, spurred the development of fluoroquinolone antibiotics, highlighting the historical and practical importance of this structural motif. nih.gov Derivatives of 4-hydroxyquinoline-3-carboxylic acid are recognized as highly effective quinolone antibiotics that act by inhibiting bacterial DNA gyrase. nih.govmdpi.com

Chemical Transformations of Carboxylate and Halogenated Moieties

The functional groups of 4-methoxyquinoline-3-carboxylate derivatives, namely the carboxylate at the C-3 position and potential halogen substituents on the quinoline core, serve as key handles for a variety of chemical transformations. These reactions are fundamental for converting the initial scaffold into other valuable intermediates or final products.

Hydrolysis to Carboxylic Acids

Halogenation

The introduction of halogen atoms onto the quinoline core is a common strategy to modulate the electronic and lipophilic properties of the molecule. The regioselectivity of halogenation is highly dependent on the existing substituents. In the case of methoxy-substituted quinolines, electrophilic aromatic substitution, such as bromination, preferentially occurs on the electron-rich benzene (B151609) ring rather than the pyridine (B92270) ring. A study on the bromination of 2-methoxyquinoline (B1583196) revealed that substitution takes place at the 6- and 8-positions. rsc.orgrsc.org This suggests that direct halogenation of a 4-methoxyquinoline (B1582177) derivative would likely occur at available positions on the benzo moiety (e.g., C-5, C-6, C-7, C-8).

Regioselective synthesis of 2-alkoxy-4-halogenoquinolines can also be achieved through the alkoxydehalogenation of 2,4-dihalogenoquinolines using a solid sodium alkoxide in a non-polar solvent like toluene. rsc.orgrsc.org Furthermore, 5,7-dihalogenated quinolines can be synthesized, demonstrating that multiple halogen atoms can be incorporated into the structure. acs.org

Table 1: Examples of Chemical Transformations
TransformationReactant TypeReaction/ConditionsProduct TypeReference
Ester HydrolysisMethyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateStandard hydrolysis4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid mdpi.com
Ester Hydrolysis & Decarboxylation2-(4-hydroxyquinolin-2-yl) acetateAcidic conditions (cc. HCl)Quinaldine nih.gov
Bromination2-MethoxyquinolineElectrophilic bromination6- and 8-bromo-2-methoxyquinoline rsc.orgrsc.org
Alkoxydehalogenation2,4-DichloroquinolineSodium methoxide (B1231860) in toluene2-Methoxy-4-chloroquinoline rsc.orgrsc.org

Strategic Derivatization of the Quinoline Core for Enhanced Molecular Diversity

The quinoline scaffold is a privileged structure in medicinal chemistry due to its synthetic tractability and wide range of biological activities. nih.govmdpi.com Strategic derivatization of the core allows for the systematic exploration of chemical space and the fine-tuning of molecular properties. This process is essential for developing compounds with enhanced potency, selectivity, or improved physicochemical characteristics.

Key strategies for derivatization include:

Introduction of Side Chains: Attaching various side chains at different positions of the quinoline nucleus is a common approach to enhance molecular diversity. For example, introducing flexible alkylamino side chains at the C-4 position and an alkoxy group at the C-7 position has been used to generate quinoline derivatives with specific biological activities. nih.gov Preliminary structure-activity relationship (SAR) analyses often suggest that the nature and bulkiness of these substituents can significantly influence the compound's function. nih.gov

Formation of Hybrid Molecules: The quinoline moiety can be linked to other complex or biologically active molecules to create hybrid compounds. This strategy aims to combine the functionalities of both parent structures, potentially leading to dual-acting agents or compounds with novel mechanisms of action. Examples include the creation of steroid-quinoline hybrids, where the quinoline ring is fused to a steroid A-ring, expanding structural diversity significantly. nih.gov Similarly, quinoline can be incorporated into natural product structures to enhance their properties. nih.gov

Development of Chiral Derivatizing Reagents: The rigid quinoline structure can serve as a scaffold for creating new chemical tools. For instance, by introducing a chiral amino acid like L-proline onto the quinoline core, new chiral derivatizing reagents can be synthesized. asianpubs.orgresearchgate.net These reagents are valuable for applications such as the enantioseparation of racemic compounds via liquid chromatography. asianpubs.orgresearchgate.net

The functionalization at different positions of the quinoline ring allows for the modulation of its pharmacological activities, making it a versatile platform for drug discovery. researchgate.net

Table 2: Derivatization Strategies for the Quinoline Core
StrategyDescriptionExample ApplicationReference
Side Chain IntroductionAddition of flexible or bulky substituents at various positions.Introduction of alkylamino side chains to enhance water solubility and biological activity. nih.gov
HybridizationFusing or linking the quinoline scaffold with other molecular entities like steroids or natural products.Synthesis of fused steroid-quinoline hybrids for novel pharmacological profiles. nih.gov
Reagent SynthesisUsing the quinoline core as a base to build new reagents for chemical analysis.Creation of quinoline-based chiral derivatizing reagents for enantioseparation. asianpubs.orgresearchgate.net

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Nucleus

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, exhibits a nuanced reactivity profile. The pyridine part of the nucleus is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution. When such reactions do occur, they preferentially take place on the carbocyclic (benzene) ring, typically at positions 5 and 8. pharmaguideline.com Conversely, the electron-deficient pyridine ring is more susceptible to nucleophilic attack, particularly at positions 2 and 4.

In the case of 4-methoxyquinoline-3-carboxylate, the electronic landscape is further modified. The 4-methoxy group is an electron-donating group, which would typically activate the ring towards electrophilic attack. However, its effect is counteracted by the electron-withdrawing nature of both the quinoline nitrogen and the 3-carboxylate group.

Modern synthetic methods have enabled more precise functionalization of the quinoline nucleus. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for regioselective modifications. mdpi.comnih.gov By forming the quinoline N-oxide, the C2 and C8 positions can be selectively functionalized. researchgate.netnih.gov For instance, palladium-catalyzed C2 heteroarylation of quinoline N-oxide has been achieved with high regioselectivity. nih.gov These strategies provide pathways to overcome the inherent reactivity patterns of the quinoline core.

Nucleophilic aromatic substitution (SNAr) is a key reaction for quinolines. The presence of the methoxy (B1213986) group at the C4 position makes this site a potential target for nucleophilic displacement, a reaction observed in related 4-O-aryl quinolines where the C4 substituent is displaced by nucleophiles like glutathione. researchgate.net

Reactivity of the Carboxylate Moiety in Functional Group Interconversions

The carboxylate group at the 3-position is a versatile handle for further chemical modifications. While the carboxylate anion itself is relatively unreactive towards nucleophilic acyl substitution, it can be readily converted to its corresponding carboxylic acid, which serves as a precursor for various functional groups.

One of the most common transformations is the formation of amides (carboxamides). The quinoline-3-carboxylic acid can be coupled with various primary or secondary amines using standard peptide coupling reagents to yield a diverse library of quinoline-3-carboxamides (B1200007). researchgate.net Similarly, esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions.

Another significant reaction is decarboxylation, the removal of the carboxyl group. This can be achieved under specific conditions, such as pyrolysis with calcium oxide for quinoline-4-carboxylic acids. pharmaguideline.com Modern methods also include selective decarboxylation of functionalized quinolines. google.com The decarboxylation of pyridinecarboxylic acids, a related class of compounds, is known to be influenced by the position of the nitrogen atom relative to the carboxyl group. cdnsciencepub.com

Starting MaterialReagentsProductReaction Type
Quinoline-3-carboxylic acidAmine, Coupling AgentsQuinoline-3-carboxamide (B1254982)Amidation
Quinoline-3-carboxylic acidAlcohol, Acid CatalystQuinoline-3-carboxylate EsterEsterification
Substituted Quinoline Carboxylic AcidHeat/CatalystSubstituted QuinolineDecarboxylation

Chemical Transformations Involving the 4-Methoxy Group

The 4-methoxy group significantly influences the reactivity of the quinoline ring and is itself susceptible to specific chemical transformations. Its primary role is as an electron-donating group, but it can also function as a leaving group in nucleophilic substitution reactions.

Studies on related 4-O-aryl and 4-alkoxy quinoline derivatives have shown that the C4 position is electrophilic and can be attacked by nucleophiles. For example, 4-O-aryl quinolines have been shown to undergo displacement of the aryloxy group by thiols like glutathione. researchgate.net This suggests that the 4-methoxy group in sodium 4-methoxyquinoline-3-carboxylate could potentially be displaced by strong nucleophiles under appropriate conditions to form 4-substituted quinoline derivatives.

Another key transformation is the cleavage of the methyl ether to yield the corresponding 4-hydroxyquinoline (B1666331), also known as a 4-quinolinone. This transformation is typically achieved by treatment with strong acids like hydrobromic or hydroiodic acid, or with Lewis acids such as boron tribromide. The resulting 4-quinolinone core is a prevalent scaffold in many biologically active compounds. mdpi.com For instance, related 2,4-dimethoxyquinolines can be selectively demethylated to give 4-methoxy-quinolin-2-ones. researchgate.net

TransformationReagentsProduct Type
Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., R-SH)4-Thioether-quinoline-3-carboxylate
Ether CleavageStrong Acid (e.g., HBr) or Lewis Acid (e.g., BBr₃)4-Hydroxyquinoline-3-carboxylic acid (4-Quinolone)

Regioselectivity and Stereoselectivity in the Functionalization of Quinoline-3-Carboxylates

Achieving regioselectivity in the functionalization of the quinoline scaffold is a central challenge in its synthetic chemistry. The inherent electronic properties of the ring direct electrophiles to the 5- and 8-positions and nucleophiles to the 2- and 4-positions. However, modern synthetic methodologies allow for functionalization at other positions with high control.

Transition-metal-catalyzed C-H functionalization has provided powerful strategies for the regioselective derivatization of quinolines. mdpi.comnih.govrsc.org By choosing the appropriate catalyst and directing group (often the quinoline nitrogen itself or a pre-installed group), chemists can introduce substituents at positions C2, C3, C4, and C8. For example, direct magnesiation using reagents like TMPMgCl·LiCl enables sequential and regioselective functionalization at C2, C3, and C4 positions, even in the presence of sensitive ester groups. acs.org

The synthesis of quinoline-3-carboxylates via Rh(II)-catalyzed cyclopropanation-ring expansion of indoles demonstrates how regioselectivity is determined by the substitution pattern of the starting material. beilstein-journals.org Substituents on the initial indole (B1671886) ring direct the final substitution pattern on the quinoline product.

Stereoselectivity is less commonly a factor in reactions involving the aromatic quinoline ring itself. However, it becomes critical when reactions create new chiral centers. For instance, in photochemical dearomative cycloadditions of quinolines with alkenes, high diastereoselectivity can be achieved. nih.gov While specific stereoselective functionalizations of this compound are not extensively detailed, the synthesis of chiral derivatives can be achieved by coupling the carboxylate group with chiral amines. researchgate.net

Exploration of Cycloaddition and Condensation Reactions with the Quinoline Scaffold

Cycloaddition and condensation reactions are fundamental to both the synthesis of the quinoline scaffold and its subsequent transformation. Many classical named reactions rely on condensation to build the quinoline core. pharmaguideline.comnih.govrsc.org

Friedländer Synthesis: Condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group. nih.gov

Combes Synthesis: Acid-catalyzed condensation of an aniline (B41778) with a 1,3-dicarbonyl compound. pharmaguideline.comnih.gov

Doebner-von Miller Reaction: Reaction of an aniline with α,β-unsaturated carbonyl compounds.

More contemporary methods utilize cycloaddition pathways. A highly efficient, metal-free approach for the regioselective synthesis of C-3-functionalized quinolines involves a [4+2] hetero-Diels-Alder cycloaddition of in situ generated azadienes with terminal alkynes. acs.org Similarly, photochemical [4+2] cycloadditions between quinolines and alkenes have been developed, leading to dearomatized products with high stereocontrol. nih.gov

The quinoline nucleus itself can participate in formal 1,3-dipolar cycloaddition reactions. Quinolinium salts can be deprotonated to form quinolinium ylides, which react with electron-poor alkenes in a [3+2] cycloaddition fashion to produce pyrroloquinoline structures with high stereoselectivity. nih.gov These reactions highlight the versatility of the quinoline scaffold in constructing complex, polycyclic systems.

Reaction Name/TypeDescription
Friedländer SynthesisCondensation of a 2-aminoaryl aldehyde/ketone with a methylene (B1212753) ketone/aldehyde. nih.gov
Combes SynthesisAcid-catalyzed reaction of anilines with 1,3-dicarbonyls. nih.gov
Hetero-Diels-Alder[4+2] cycloaddition between an azadiene and an alkyne to form the quinoline ring. acs.org
1,3-Dipolar CycloadditionReaction of a quinolinium ylide with an alkene to form a fused pyrrolidine (B122466) ring. nih.gov
Photochemical CycloadditionLight-induced [4+2] cycloaddition of quinolines with alkenes. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular and versatile tool for calculating molecular properties due to its balance of accuracy and computational efficiency. scirp.org DFT methods are often used to predict the geometry and electronic properties of quinoline (B57606) derivatives. mdpi.comnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the 4-methoxyquinoline-3-carboxylate anion, this process would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Conformational analysis would further explore different spatial arrangements (conformers), for instance, the orientation of the methoxy (B1213986) and carboxylate groups relative to the quinoline ring system, to identify the most stable conformer.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

DFT calculations provide the energies of these orbitals and their distribution across the molecule, highlighting the likely sites for electronic interactions.

Interactive Table: Hypothetical Frontier Molecular Orbital Data Note: The following data is illustrative of typical DFT output and is not based on actual experimental or computational results for Sodium 4-methoxyquinoline-3-carboxylate.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that examines the electron density of a molecule to provide a localized, intuitive picture of chemical bonding. wikipedia.orgq-chem.com It translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals, which closely correspond to the familiar Lewis structure representation. NBO analysis is used to understand charge delocalization, hyperconjugative interactions, and the nature (ionic or covalent) of chemical bonds within the molecule. wikipedia.orgijastems.org For the 4-methoxyquinoline-3-carboxylate anion, NBO would quantify the electron density on each atom (natural charges) and describe the bonding and lone pair orbitals, offering insights into intramolecular interactions.

Conceptual DFT Descriptors for Chemical Reactivity Prediction

Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness from the electronic structure. researchgate.net These descriptors are calculated using HOMO and LUMO energies and are used to predict the global reactivity of a molecule. researchgate.net

Key descriptors include:

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The negative of the chemical potential (-μ).

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as μ² / (2η).

These parameters provide a quantitative basis for comparing the reactivity of different molecules. nih.gov

Molecular Dynamics (MD) Simulations and Adsorption Phenomena

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. nih.gov An MD simulation would model the behavior of this compound in a specific environment, such as in a solvent or near a surface. By calculating the trajectories of atoms and molecules, MD can provide insights into dynamic processes like adsorption, where the molecule binds to a surface. mdpi.comacs.org Such simulations could predict the preferred orientation of the molecule on a substrate and calculate the binding energy, which is crucial for applications in materials science and catalysis.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling for Mechanistic Elucidation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov A 3D-QSAR study involves aligning a set of molecules and using statistical methods to build a model that relates variations in their 3D properties (like steric and electrostatic fields) to changes in their observed activity. mdpi.com

For a series of quinoline-3-carboxylate derivatives, a QSAR model could be developed to predict their activity for a specific biological target. This in silico approach is instrumental in drug discovery for designing new compounds with enhanced potency and for elucidating the structural features essential for their mechanism of action. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. For quinoline derivatives, theoretical studies provide profound insights into reaction pathways, the energetics of intermediates, and the geometries of transition states, which are often difficult to determine experimentally. Such investigations are crucial for optimizing reaction conditions and designing novel synthetic routes.

A significant area of focus for computational studies relevant to the synthesis of 4-methoxyquinoline-3-carboxylates is the Gould-Jacobs reaction. This reaction is a cornerstone for the formation of the 4-hydroxyquinoline-3-carboxylate scaffold, the immediate precursor to the titular compound. DFT and high-level coupled-cluster (CCSD(T)) calculations have been employed to map out the potential energy surface of the gas-phase cyclization of diethyl 2-((arylamino)methylene)malonates, which is a key step in the Gould-Jacobs reaction.

These computational investigations have revealed a multi-step process. The reaction is initiated by a unimolecular cyclization that proceeds through several reactive intermediates. The rate-limiting step has been identified as a proton shift, which is critical for the final tautomerization to the more stable quinolone product.

Detailed Research Findings

Computational studies have provided detailed geometries of the transition states involved in the cyclization process. For instance, the transition state for the initial 6-electron cyclization shows the formation of the new carbon-carbon bond and the transfer of a hydrogen atom. The calculated bond lengths in the transition state structure provide a static picture of this dynamic process.

In some cases, computational models have also been used to explore alternative, or "dark," reaction pathways that can lead to the formation of byproducts. For instance, in the gas-phase pyrolysis of certain malonates, a deethoxycarbonylation reaction can compete with the desired cyclization. DFT calculations have been instrumental in understanding the mechanisms of these side reactions by comparing the activation barriers of the competing pathways.

Below are interactive data tables summarizing key findings from computational studies on reaction mechanisms pertinent to the synthesis of quinoline-3-carboxylate derivatives.

Table 1: Calculated Activation Energies for Key Steps in a Model Gould-Jacobs Reaction

Reaction StepTransition StateActivation Energy (kcal/mol)
6-Electron CyclizationTS135.2
Proton Shift (I)TS242.5
Proton Shift (II)TS328.9
Ethanol (B145695) EliminationTS431.4

Note: The values presented are hypothetical and representative of data found in computational chemistry literature on similar reaction types.

Table 2: Selected Interatomic Distances in a Calculated Transition State (TS1) for the 6-Electron Cyclization

Atoms InvolvedBond Being Formed/BrokenInteratomic Distance (Å)
C(aromatic)-C(malonate)C-C bond formation2.15
N-HN-H bond breaking1.50
C(malonate)-HC-H bond formation1.25

Note: The values presented are hypothetical and representative of data found in computational chemistry literature on similar reaction types.

These computational findings not only corroborate experimental observations but also provide a predictive framework for understanding the synthesis of complex molecules like this compound. The synergy between theoretical calculations and experimental work continues to be a powerful driver of innovation in synthetic organic chemistry.

Biochemical and Pharmacological Research in Vitro Focus

Investigation of Molecular Mechanisms of Action in Cellular Systems (In vitro)

Inhibition of Bacterial DNA Gyrase and Type II Topoisomerase (relevant to quinolone scaffold)

The quinoline (B57606) core is fundamental to the antibacterial action of quinolone antibiotics, which primarily target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, a process essential for initiating replication, while topoisomerase IV is primarily responsible for decatenation, the separation of interlinked daughter chromosomes after replication. nih.gov

Quinolones function by stabilizing the complex formed between these enzymes and the bacterial DNA. nih.gov This action traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands, leading to the accumulation of double-strand DNA breaks. nih.govnih.gov This process inhibits DNA synthesis, halts cell growth, and at higher concentrations, leads to chromosome fragmentation and rapid bacterial cell death. nih.govnih.gov The binding of quinolones to the enzyme-DNA complex is mediated through interactions with both the protein and DNA bases adjacent to the cleavage site. nih.gov

The inhibitory potency of quinoline derivatives against these enzymes is a key measure of their antibacterial potential. For instance, in vitro studies have demonstrated significant inhibitory activity for various novel quinoline derivatives.

Table 1: In Vitro Inhibitory Activity of Selected Quinolone Derivatives Against Bacterial Topoisomerases
CompoundTarget EnzymeReported Activity (IC50)Source
Novel Quinoline Derivative 14E. coli DNA Gyrase3.39 μM nih.gov
Cyclobutylaryl-substituted NBTI 14Topoisomerase IVExcellent Inhibition nih.gov
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide f4DNA Gyrase B (GyrB)0.31 μM univie.ac.at
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide f14DNA Gyrase B (GyrB)0.28 μM univie.ac.at

NBTI: Novel (non-fluoroquinolone) inhibitors of bacterial type II topoisomerases.

While many quinolines target DNA gyrase, some studies indicate this is not a universal mechanism for all compounds within this class. For example, research on certain 2,8-dicyclopentyl-4-methyl quinoline and 2,8-dicyclohexyl-4-methyl quinoline derivatives found that while they potently inhibit mycobacterial growth, they are not strong inhibitors of E. coli DNA gyrase supercoiling or ATPase activity, suggesting their antibacterial action proceeds through a different primary target. irjponline.org

Modulation of Intrinsic Apoptosis Pathways (e.g., Caspases, Bax, Bcl2 upregulation)

Beyond antibacterial applications, the quinoline scaffold is a cornerstone in the development of anticancer agents, with many derivatives demonstrating the ability to induce programmed cell death, or apoptosis, in cancer cells. ijresm.com A primary mechanism is the modulation of the intrinsic (or mitochondrial) apoptosis pathway. researcher.life This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. mdpi.comnih.gov

The ratio of Bax to Bcl-2 is a critical determinant of cell fate. nih.govoncotarget.com Quinolone derivatives can induce apoptosis by upregulating the expression of Bax and downregulating the expression of Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. nih.gov Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which activates an initiator caspase, caspase-9. nih.gov Caspase-9, in turn, activates executioner caspases, such as caspase-3, which dismantle the cell by cleaving critical cellular proteins, culminating in apoptotic cell death. mdpi.comnih.gov

Studies on various quinoline derivatives have confirmed their role in activating these apoptotic markers in cancer cell lines.

Table 2: Effects of Quinolone Derivatives on Apoptotic Markers In Vitro
Compound/Derivative ClassCell LineObserved EffectSource
2-phenylquinolin-4-amine derivatives (7a, 7d)HT-29 (Colon Cancer)Induced late-stage apoptosis; Caspase-3 activation (EC50 = 6.06 and 6.69 μM) benthamdirect.comingentaconnect.com
Quinoline compound (QC-4)Human Lung AdenocarcinomaModulation of BAX, BAD, p53 genes researcher.life
Indeno[1,2-b]quinoxalin derivativesHepG-2, HCT-116, MCF-7Upregulation of BAX and caspase-3; downregulation of Bcl-2 nih.govresearchgate.net
Diphyllin methyl ether (Justicidin B derivative)A375 (Melanoma)Increased Bax/Bcl-2 ratio, activated caspase-3/7 oncotarget.com

Enzymatic Inhibition Studies (e.g., PI3K/mTOR, LOX, eIF4A, EGFR, PDE5A)

The versatility of the quinoline scaffold allows for its derivatives to act as inhibitors for a wide range of enzymes critical to cancer cell proliferation and survival.

PI3K/mTOR: The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival; its dysregulation is a common feature in many cancers. mdpi.commdpi.com Several quinoline- and quinazoline-based compounds have been developed as potent dual inhibitors of PI3K and mTOR. nih.govnih.gov For example, compounds (S)-C5 and (S)-C8, which contain a quinazolin-4(3H)-one moiety, displayed potent inhibitory activity against PI3Ks (especially PI3Kα) and mTOR. nih.gov

eIF4A: Eukaryotic initiation factor 4A (eIF4A) is an RNA helicase that is a key component of the eIF4F complex, which drives the initiation of cap-dependent translation. nih.gov Cancer cells are often more dependent on eIF4A for the synthesis of oncoproteins than healthy cells, making it an attractive therapeutic target. nih.gov Research has led to the development of eIF4A inhibitors that interfere with proper RNA binding and suppress ATP hydrolysis, thereby inhibiting protein synthesis. nih.govnih.gov

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. mdpi.com The quinazoline (B50416) core is a well-established scaffold for EGFR inhibitors. mdpi.com These inhibitors typically compete with ATP for binding to the kinase domain. nih.gov More recent research has focused on developing dual inhibitors; for instance, 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives have been designed as dual EGFR/c-Met inhibitors to combat resistance mechanisms in non-small cell lung cancer (NSCLC). nih.gov Compound TS-41 from this class showed potent inhibition of both EGFRL858R (IC50 = 68.1 nM) and c-Met (IC50 = 0.26 nM). nih.gov

LOX: Lipoxygenases (LOX) are enzymes involved in inflammatory pathways. The 4-hydroxy-2-quinolinone scaffold has been investigated for its ability to inhibit soybean LOX as an indicator of anti-inflammatory activity. Quinolinone–carboxamide derivatives 3h and 3s were found to be the most effective inhibitors, with an IC50 value of 10 μM. mdpi.com

Interference with Specific Protein-DNA or Protein-RNA Complex Formation

The mechanisms of action for many quinoline derivatives involve the direct disruption of crucial biomolecular complexes.

As detailed in section 5.1.1, the primary antibacterial action of quinolones is the poisoning of the bacterial topoisomerase II-DNA complex. nih.gov By binding to this transient complex, the drug prevents the re-ligation of the cleaved DNA strands, effectively converting the essential enzyme into a cell-killing agent that generates permanent double-strand breaks. nih.gov

In the context of translation inhibition, certain inhibitors targeting eIF4A function by interfering with the formation of the eIF4A-RNA complex. nih.gov These inhibitors can be RNA-competitive, binding to a pocket in the RNA groove of eIF4A. This binding physically obstructs the proper engagement of mRNA, which in turn suppresses the ATP hydrolysis that powers the helicase activity, ultimately stalling protein synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the quinoline scaffold to enhance its potency and selectivity for specific biological targets. biointerfaceresearch.comnih.gov These studies systematically modify the substituents at various positions on the quinoline ring to determine their impact on biological activity. rsc.orgrsc.orgresearchgate.net

Influence of Substituents on the Quinoline Ring

The type, position, and nature of chemical groups attached to the quinoline core profoundly influence its pharmacological properties. biointerfaceresearch.comrsc.org

Position 4: The substituent at the C-4 position is critical for multiple activities. In the context of antimalarial 4-aminoquinolines, a dialkylaminoalkyl side chain is optimal for activity. pharmacy180.com For EGFR inhibition, a 4-anilino-quinazoline moiety is considered a privileged scaffold, as it facilitates hydrogen bonding with key methionine residues in the enzyme's active site. mdpi.com

Position 7: For antimalarial activity, a 7-chloro group on the quinoline nucleus is considered optimal. pharmacy180.com In the development of EGFR inhibitors, modifications to the C-7 side chain, such as the inclusion of a 4-methyl-piperazine group, can enhance inhibitory activity by forming ionic bonds with carboxyl residues in the target protein. mdpi.com

Position 3: The presence of a carboxyl group at the C-3 position was a serendipitous discovery that led to the development of fluoroquinolone antibiotics. nih.gov Modifications at this position are central to the development of novel inhibitors. For instance, converting the carboxylic acid to various 3-amidoquinoline derivatives has been a strategy to develop new PI3K/mTOR dual inhibitors.

Methoxy (B1213986) Group (OCH3): The influence of a methoxy group is position-dependent. An electron-donating methoxy group at position-2 was found to enhance the antimalarial activity of a quinoline-imidazole hybrid. rsc.org In another study, a 7-methoxy derivative of 4-hydroxyquinoline (B1666331) attached to a propranolamine chain proved to be a potent β-adrenergic receptor blocker. nih.gov For EGFR/c-Met dual inhibitors, a 7-methoxyquinazoline (B158907) was used as a core structure. nih.gov

The collective findings from SAR studies guide medicinal chemists in the rational design of new quinoline-based therapeutic agents with improved efficacy and target specificity. rsc.org

Critical Role of the Carboxylate Moiety in Biological Interactions

The carboxylate group at the 3-position of the quinoline ring is a pivotal functional group that significantly influences the biological activity of Sodium 4-methoxyquinoline-3-carboxylate and related quinoline derivatives. This moiety is crucial for various molecular interactions that underpin its pharmacological effects.

Research has consistently highlighted that the carboxylate group, in conjunction with the nitrogen atom of the quinoline ring, can form a bidentate chelate with metal ions. nih.gov This chelation is often implicated as a potential molecular mechanism for the biological activities of quinoline carboxylic acids. nih.gov The spatial arrangement of the carboxyl group and the ring nitrogen allows for the formation of stable complexes with divalent metals, which can be essential for interactions with biological targets such as enzymes. nih.gov

Studies on various quinoline derivatives have demonstrated the importance of the carboxyl group for specific biological activities. For instance, in the context of multidrug resistance protein 2 (MRP2) inhibition, the presence of a carboxyl group at position 4 of the quinoline ring was found to be important for interaction with the protein. nih.gov The conversion of the carboxylic acid to its methyl ester resulted in decreased activity, further emphasizing the role of the free carboxylate in this interaction. nih.gov

Furthermore, the antimicrobial effects of quinoline-4-carboxylic acid derivatives have been shown to be more pronounced compared to their corresponding carboxamide counterparts, suggesting that the acidic nature and chelating ability of the carboxylate are key to their antibacterial action. researchgate.net The structural integrity of the carboxylic acid function is therefore a critical determinant of the biological profile of this class of compounds.

Impact of the Methoxy Group Position and Substitution Patterns

The position and nature of substituents on the quinoline ring, particularly the methoxy group, play a crucial role in modulating the biological activity of compounds like this compound. The electronic and steric effects of these substituents can significantly alter the molecule's interaction with biological targets.

The presence of a methoxy group, a strong electron-donating group, can influence the electronic distribution within the quinoline ring system. nih.gov This can affect the compound's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for receptor binding and enzyme inhibition. For example, in a study of coumarin-quinoline derivatives, a compound with a methoxy group at position 7 of the coumarin (B35378) moiety, linked to a quinoline, exhibited dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The position of the methoxy group is also a key determinant of activity. In one study, moving a methylmorpholine group from the para to the meta position resulted in a significant loss of activity, highlighting the sensitivity of biological targets to the spatial arrangement of substituents. acs.org This underscores the importance of a precise substitution pattern for optimal pharmacological effect.

Furthermore, research on other quinoline derivatives has shown that the type of substituent can dramatically impact activity. For instance, replacing a hydroxyl group with a methoxy group can alter the compound's biological profile. nih.gov The specific substitution pattern on the quinoline scaffold is a critical factor that medicinal chemists manipulate to fine-tune the potency and selectivity of these compounds.

Receptor Binding and Ligand-Target Interaction Studies (in vitro and computational)

The exploration of how this compound and its analogs interact with biological targets is a key area of research, employing both in vitro experiments and computational modeling to elucidate these complex interactions at a molecular level.

Molecular Docking Simulations to Elucidate Binding Pockets and Key Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein. For quinoline derivatives, docking studies have provided valuable insights into their mechanism of action. These simulations help to identify the key amino acid residues within the binding pocket that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mdpi.commdpi.com

For example, docking studies of quinoline-3-carboxamide (B1254982) derivatives have been used to understand their binding to the hinge region of kinases like PI3K-γ, a homolog of ATM kinase. researchgate.net The nitrogen atom of the quinoline ring is often identified as a key interaction point. researchgate.net In other studies, docking simulations of [2,3′-biquinoline]-4-carboxylic acid analogs against E. coli DNA gyrase B have shown a correlation between the calculated binding affinity and the experimentally observed antibacterial activity. researchgate.net These computational models can guide the design of more potent inhibitors by suggesting modifications to the ligand structure that would enhance its interaction with the target.

The planarity of the quinoline ring system is also a factor in these interactions, allowing for effective pi-pi stacking with aromatic residues in the binding site. researchgate.net The carboxylate and methoxy groups of this compound would be expected to form specific hydrogen bonds and other polar interactions that contribute to its binding affinity and selectivity for its target.

Characterization of Metal Ion Chelation within Enzyme Active Sites

A significant aspect of the biological activity of many quinoline derivatives is their ability to chelate metal ions, which are often essential cofactors for enzyme function. nih.gov The 8-hydroxyquinoline (B1678124) scaffold is particularly well-known for its metal-chelating properties, and this ability is central to its diverse medicinal applications, including anticancer and antimicrobial activities. nih.gov Metal ions like zinc, copper, and iron are crucial for the catalytic activity of many enzymes, and their chelation by a ligand can lead to enzyme inhibition. lifechemicals.com

While this compound is not an 8-hydroxyquinoline, the presence of the carboxylate group adjacent to the quinoline nitrogen provides a potential bidentate chelation site. The chelation of metal ions within the active site of metalloenzymes can disrupt their function, leading to a therapeutic effect. nih.gov For instance, the inhibition of metalloprotein oxidase enzymes by 8-hydroxyquinoline derivatives is a key mechanism of their antimalarial effect. nih.gov

Computational and experimental studies can characterize the coordination of the quinoline ligand to the metal ion within the enzyme's active site, revealing the geometry of the complex and the specific interactions that stabilize it. This understanding is crucial for the rational design of potent and selective metalloenzyme inhibitors based on the quinoline scaffold.

Antimicrobial Activity Assessments (In vitro)

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. In vitro assessments of this compound and related compounds are essential to determine their spectrum of activity and potency against various microbial pathogens.

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative strains)

Quinolone antibiotics are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.com

Studies on various quinoline derivatives have demonstrated significant antibacterial activity. For example, certain 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives have shown greater activity towards Gram-positive strains, with MIC values in the range of 0.5–1 μg/mL, comparable to the reference antibiotic ciprofloxacin. researchgate.net Other research has highlighted the potent activity of quinoline derivatives against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.comnih.gov

Conversely, some quinoline compounds exhibit potent activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net The specific substitution pattern on the quinoline ring can influence the antibacterial spectrum. For instance, the introduction of different functional groups can modulate the compound's ability to penetrate the bacterial cell wall and interact with its intracellular targets. The antibacterial efficacy of this compound would be determined by its ability to inhibit these essential bacterial enzymes, and its spectrum of activity would depend on its effectiveness against the specific topoisomerases found in different bacterial species.

Antimalarial Activity against Parasitic Strains (e.g., Plasmodium falciparum)

Research into the antimalarial potential of quinolone derivatives has explored the impact of various functional groups on their efficacy. Structure-activity relationship (SAR) studies on 4-oxo-3-carboxyl quinolones have provided specific insights into the role of the carboxyl group at the 3-position. In a study evaluating a series of 7-methoxy quinolones, the ethyl ester derivative demonstrated the best antimalarial potency, with an EC₅₀ value of approximately 0.25 μM against both the K1 (chloroquine-resistant) and 3D7 (chloroquine-sensitive) strains of Plasmodium falciparum. nih.gov However, when this ester group was hydrolyzed to the corresponding 3-carboxylic acid—the parent acid of this compound—the resulting compound, 2-(Benzo[d] nih.govnih.govdioxol-5-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, was found to have its antimalarial activity against both strains abolished. nih.gov This finding suggests that the free carboxylic acid moiety at this position is detrimental to the antiplasmodial activity within this specific chemical scaffold.

Antiviral Activity Investigations (In vitro)

The quinoline scaffold is a key component in the development of various antiviral agents. While specific data for this compound is not detailed in the available research, studies on related derivatives highlight the therapeutic potential of this chemical class.

The 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore for the inhibition of HIV-1 integrase, an essential enzyme for viral replication. mdpi.com This chemical structure forms the basis of the clinically studied integrase inhibitor elvitegravir (B1684570) (GS-9137). mdpi.com Research on novel bifunctional quinolonyl diketo acid derivatives has shown these compounds to be potent inhibitors of both the 3'-processing and strand transfer steps of the integrase reaction. nih.gov While specific inhibitory concentrations for this compound are not available, the foundational role of the quinoline-3-carboxylic acid structure in this class of inhibitors underscores its significance. mdpi.comnih.gov

Table 1: In Vitro Anti-HIV-1 Integrase Activity of a Related Quinolonyl Diketo Acid Derivative

Compound3'-Processing IC₅₀ (μM)Strand Transfer IC₅₀ (μM)Antiviral EC₅₀ (μM) in H9/HTLVIIIB cells
Derivative 8 ¹1.870.834.29

¹Data pertains to a novel bifunctional quinolonyl diketo acid derivative, not this compound. nih.gov

Investigations into quinoline derivatives have identified compounds with significant activity against Hepatitis B Virus (HBV). Studies on N-hydroxyisoquinolinediones (HIDs) and N-hydroxypyridinediones (HPDs), which are structurally related to quinolones, show they can inhibit HBV replication by targeting the viral ribonuclease H (RNaseH). nih.gov The most effective HPD compounds demonstrated EC₅₀ values as low as 110 nM. nih.gov Although direct studies on this compound were not found, the proven anti-HBV activity of the broader quinoline class suggests a potential avenue for research.

The 4-quinoline carboxylic acid structure has been identified as a promising scaffold for developing broad-spectrum antiviral agents, including those effective against influenza viruses. Research targeting the host enzyme human dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for the biosynthesis of pyrimidines required for viral replication, has led to the discovery of potent quinoline-based inhibitors. nih.govnih.gov An extensive structure-activity relationship study identified a highly substituted derivative, C44, as a potent inhibitor of the WSN-Influenza virus. nih.govnih.gov While data for this compound is not specified, this research demonstrates the activity of the core structure against myxoviruses. nih.gov

Table 2: In Vitro Antiviral Activity of a Related 4-Quinoline Carboxylic Acid Derivative

CompoundTargetVirus StrainEC₅₀
C44 ¹human DHODHWSN-Influenza41 nM

¹Data pertains to 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44), not this compound. nih.govnih.gov

Anticancer and Antiproliferative Activity Evaluations (In vitro)

The antiproliferative properties of quinoline derivatives have been evaluated against numerous cancer cell lines. The quinoline-3-carboxylic acid structure is a key component in compounds designed to exhibit cytotoxic and antiproliferative effects.

While specific in vitro evaluation data for this compound against the specified cancer cell lines is not available in the reviewed literature, related compounds have been studied extensively. Research on 2,4-disubstituted quinoline-3-carboxylic acid derivatives demonstrated micromolar inhibition against MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia) cell lines. nih.goveurekaselect.com The conversion from parent ester compounds to carboxylic acids was found to enhance selectivity for cancer cells. nih.goveurekaselect.com Another study on quinoline-3-carboxylate derivatives also reported potent activity against MCF-7 and K562 cell lines, with some analogues showing IC₅₀ values in the sub-micromolar range. nih.gov Additionally, quinoline-3-carboxylic acid itself was noted among derivatives possessing growth inhibition capacities against the MCF-7 and HeLa (cervical cancer) cell lines. researchgate.net These findings highlight the general potential of the quinoline-3-carboxylic acid scaffold as an antiproliferative agent, though the specific contribution of a 4-methoxy substitution remains to be detailed.

Table 3: In Vitro Antiproliferative Activity of Related Quinoline-3-Carboxylate Derivatives

CompoundCell LineIC₅₀ (μM)
Derivative 4m ¹MCF-70.33
Derivative 4n ¹MCF-70.33
Derivative 4k ¹K5620.28
Derivative 4m ¹K5620.28

¹Data pertains to substituted quinoline-3-carboxylate derivatives, not this compound. nih.gov

Mechanisms of Antiproliferative Action (e.g., induction of apoptosis)

The antiproliferative effects of various quinoline derivatives have been extensively studied, with research pointing towards the induction of apoptosis (programmed cell death) as a primary mechanism of action. rsc.org These compounds can trigger apoptosis through multiple cellular pathways.

One key mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Studies on novel quinoline and isatin (B1672199) derivatives have shown that these compounds can induce apoptosis by significantly down-regulating the expression of anti-apoptotic genes such as Bcl-2, Bcl-xl, and Survivin. tandfonline.comnih.gov Concurrently, they can upregulate the expression of pro-apoptotic mediators like the transforming growth factor (TGF) gene. tandfonline.comnih.gov Similarly, research on a tetrahydrobenzo[h]quinoline derivative demonstrated a significant increase in the Bax/Bcl-2 ratio, a key indicator of a cell's susceptibility to apoptosis. tbzmed.ac.ir This shift, characterized by decreased Bcl-2 expression and increased Bax expression, is a critical step in initiating the apoptotic cascade. tbzmed.ac.ir

Beyond the Bcl-2 family, quinoline derivatives have been shown to influence other critical cellular processes to exert their anticancer effects:

Cell Cycle Arrest: Certain quinoline analogues can halt the cell division cycle, preventing cancer cells from proliferating. Flow cytometry analysis has revealed that some derivatives induce cell cycle arrest at the G2/M phase. rsc.orgnih.gov

Kinase Inhibition: The inhibition of specific enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and Pim-1 kinase, has been identified as another mechanism. tandfonline.comnih.gov By blocking these kinases, the compounds interfere with signaling pathways essential for cancer cell growth and survival.

Tubulin Polymerization Inhibition: Some quinoline analogues function as tubulin polymerization inhibitors. rsc.orgnih.gov By disrupting the formation of microtubules, which are essential for cell division, these compounds effectively stop cancer cell proliferation. rsc.org

Table 1: Effects of Certain Quinoline Derivatives on Apoptosis-Related Gene Expression

Gene TargetEffectGene FunctionReference
Bcl-2Down-regulationAnti-apoptotic (promotes cell survival) tandfonline.comnih.govtbzmed.ac.ir
BaxUp-regulationPro-apoptotic (promotes cell death) tbzmed.ac.ir
Bcl-xlDown-regulationAnti-apoptotic tandfonline.comnih.gov
SurvivinDown-regulationAnti-apoptotic, inhibits caspases tandfonline.comnih.gov
TGF (Transforming Growth Factor)Up-regulationPro-apoptotic, controls cell proliferation tandfonline.comnih.gov

Other Investigated Biological Activities (In vitro)

Anti-inflammatory Properties

Quinoline derivatives, including quinoline-3-carboxylic acids, have demonstrated significant anti-inflammatory properties in vitro. A study evaluating various quinoline-related carboxylic acids found that they exerted "impressively appreciable anti-inflammation affinities" when tested in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 mouse macrophages. nih.gov The activity of these compounds was compared favorably to the classical nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

Further research into the mechanisms of action suggests that the anti-inflammatory effects of the broader quinoline class may be linked to the inhibition of key inflammatory mediators and pathways. researchgate.netepa.gov For example, certain derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages. epa.gov The structure-activity relationship of these compounds is critical, as the nature and position of substituents on the quinoline ring can determine their potency and target specificity, which may include enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). researchgate.net

Neuroprotective Potential

The neuroprotective potential of quinoline derivatives has been linked primarily to their antioxidant capabilities and their ability to inhibit key enzymes involved in neurodegeneration. nih.govnih.gov Oxidative stress is a major contributor to the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov Quinoline derivatives can combat oxidative stress by scavenging free radicals and chelating metal ions that contribute to the generation of reactive oxygen species (ROS). nih.govmdpi.com

In addition to their antioxidant activity, these compounds have been identified as potential inhibitors of several enzymes that play a role in the progression of neurodegenerative diseases. nih.gov

Table 2: Enzyme Targets of Quinoline Derivatives for Neuroprotection

Enzyme TargetRelevance to NeurodegenerationReference
Acetylcholinesterase (AChE)Breaks down the neurotransmitter acetylcholine; inhibition is a key strategy for Alzheimer's disease. nih.govnih.gov
Monoamine Oxidase B (MAO-B)Involved in the breakdown of dopamine; inhibitors are used in Parkinson's disease treatment. nih.govnih.gov
Catechol-O-methyltransferase (COMT)Degrades catecholamine neurotransmitters like dopamine; inhibition can be beneficial in Parkinson's disease. nih.govnih.gov

Through molecular docking simulations and in vitro assays, researchers have identified specific quinoline derivatives that show a strong affinity for these enzymes, suggesting their potential to act as multifunctional agents against complex neurodegenerative conditions. nih.govnih.govbohrium.com

Coccidiostatic Activity against Eimeria Species in Avian Models

Derivatives of 4-hydroxyquinoline have been recognized for their high degree of coccidiostatic activity against a broad spectrum of pathogenic Eimeria species, the protozoan parasites responsible for coccidiosis in poultry. google.com These compounds act prophylactically to control the development of the parasite in the intestinal mucosa of birds. google.com

The mechanism of action for this class of compounds is highly specific. They exert their effect exclusively on the coccidian sporozoite, which is the motile, infective stage of the parasite. By targeting this stage, the 4-hydroxyquinolines prevent the development of the first schizogenous (asexual reproduction) generation. google.com This action is coccidiostatic, meaning it inhibits the parasite's growth and reproduction, rather than coccidiocidal (killing the parasite). google.com No other stages of the complex Eimeria life cycle appear to be affected. However, studies have shown that some Eimeria species can develop resistance to quinoline coccidiostats after continued exposure. google.comnih.gov

Sweet Taste Modifying Activity of Analogous Derivatives

Based on available scientific literature, there is currently a lack of research and published findings regarding the sweet taste modifying activity of this compound or its analogous quinoline derivatives.

Advanced Spectroscopic and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of Sodium 4-methoxyquinoline-3-carboxylate, distinct signals would be expected for the protons of the quinoline (B57606) ring system and the methoxy (B1213986) group. The aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the bicyclic ring. A singlet corresponding to the methoxy group (OCH₃) protons would be anticipated in the upfield region, likely around δ 3.8-4.1 ppm. For instance, in the related compound methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, the 4-OCH₃ protons appear at 4.03 ppm. mdpi.com The proton on the second position of the quinoline ring is expected to be a sharp singlet, significantly downfield due to the anisotropic effects of the carboxylate and the nitrogen atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylate group would be observed at the lowest field (δ 165-175 ppm). The carbons of the quinoline ring would resonate in the aromatic region (δ 110-160 ppm), and the methoxy carbon would appear as a distinct signal in the upfield region (δ 55-60 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is a template based on expected values. Actual experimental data is required for confirmation.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
OCH₃ 3.8 - 4.1 s (singlet)
H-2 >8.5 s (singlet)
H-5 7.5 - 8.5 d (doublet) or dd (doublet of doublets)
H-6 7.0 - 8.0 t (triplet) or m (multiplet)
H-7 7.0 - 8.0 t (triplet) or m (multiplet)

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is a template based on expected values. Actual experimental data is required for confirmation.

Carbon Predicted Chemical Shift (δ, ppm)
OCH₃ 55 - 60
C-2 >140
C-3 110 - 120
C-4 >150
C-4a 120 - 130
C-5 120 - 130
C-6 120 - 130
C-7 120 - 130
C-8 120 - 130
C-8a 140 - 150

Mass Spectrometry (MS, LC/MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques can be employed for the analysis of this compound.

Electrospray ionization (ESI-MS), a soft ionization technique, would be particularly suitable for this polar, ionic compound. In positive ion mode, the spectrum would likely show a peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass of these ions, allowing for the determination of the molecular formula with high accuracy. For the related 4-methoxyquinoline-3-carboxylic acid, predicted mass-to-charge ratios for various adducts have been calculated, such as [M+H]⁺ at 204.06552 and [M+Na]⁺ at 226.04746. uni.lu

Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it an ideal tool for analyzing the purity of the compound and identifying any potential impurities. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns of the quinoline core, providing further structural confirmation. The fragmentation of methoxyquinolines often involves the loss of a methyl radical followed by the elimination of carbon monoxide.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

A key feature would be the strong absorption bands associated with the carboxylate group (COO⁻). The asymmetric stretching vibration is typically observed in the region of 1550-1610 cm⁻¹, while the symmetric stretching vibration appears around 1400-1440 cm⁻¹. spectroscopyonline.com These bands are a clear indication of the ionic nature of the carboxylate. The spectrum would also show C-O stretching vibrations for the methoxy group, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C-H and C=C stretching vibrations would be present in the 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively.

Table 3: Expected IR Absorption Bands for this compound This table is a template based on expected values. Actual experimental data is required for confirmation.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch 3000 - 3100 Medium to Weak
Aliphatic C-H stretch (methoxy) 2850 - 3000 Medium
Carboxylate (asymmetric stretch) 1550 - 1610 Strong
Aromatic C=C stretch 1500 - 1600 Medium
Carboxylate (symmetric stretch) 1400 - 1440 Strong
C-O stretch (asymmetric, methoxy) 1200 - 1250 Strong

X-ray Diffraction Studies (Single-Crystal X-ray Diffraction) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as ion pairing and crystal packing. This data is invaluable for understanding the solid-state properties of the compound. For example, a study on 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate provided detailed crystallographic data, including unit cell dimensions and space group, which allowed for a thorough analysis of its crystal structure. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would likely be effective. The compound would be detected using a UV detector, with the detection wavelength set at the maximum absorbance of the quinoline chromophore. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The high purity of related compounds like Quinoline-4-carboxylic acid (99.95%) has been confirmed using HPLC. selleckchem.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₁H₈NNaO₃). A close agreement between the experimental and theoretical values provides strong evidence for the empirical and molecular formula of the compound. For instance, the elemental analysis of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate was found to be in good agreement with its calculated composition. mdpi.com

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₈NNaO₃)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.011 11 132.121 58.68%
Hydrogen H 1.008 8 8.064 3.58%
Nitrogen N 14.007 1 14.007 6.22%
Sodium Na 22.990 1 22.990 10.21%
Oxygen O 15.999 3 47.997 21.31%

| Total | | | | 225.179 | 100.00% |

Solid-State Photoluminescence and Diffuse Reflectance Spectroscopy for Optical Properties

Solid-state photoluminescence spectroscopy can be used to investigate the emissive properties of this compound. The quinoline ring system is known to be fluorescent, and the substitution pattern can significantly influence the emission wavelength and quantum yield. Protonation has been shown to be an effective tool in the fluorescence enhancement of quinolines. rsc.org The excitation and emission spectra would provide insights into the electronic transitions and the potential of the compound for applications in materials science or as a fluorescent probe.

Diffuse reflectance spectroscopy is used to determine the optical band gap of a solid material. This technique measures the reflectance of light from a powdered sample as a function of wavelength. The data can be used to understand the electronic properties of the material in the solid state.

Applications in Chemical Synthesis and Materials Science

Utility as Building Blocks for the Construction of Complex Organic Molecules

Quinoline-3-carboxylate derivatives serve as valuable starting materials or intermediates in the synthesis of more complex organic molecules. researchgate.netasianpubs.org Their inherent structure is a key component in a variety of biologically active compounds. nih.gov The synthesis of quinoline (B57606) derivatives can be achieved through several methods, including multicomponent reactions which are considered environmentally friendly. asianpubs.org For instance, the Doebner reaction is a well-established method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov Modifications of this reaction have been developed to improve yields, especially when using anilines with electron-withdrawing groups. nih.gov

Other synthetic routes like the Gould-Jacobs, Pfitzinger, and Skraup/Doebner–von Miller syntheses are also employed to create various quinoline scaffolds. rsc.org These methods allow for the introduction of different functional groups onto the quinoline core, leading to a diverse range of molecules. For example, quinoline-2-carboxylates can be synthesized from β-nitroacrylates and 2-aminobenzaldehydes. nih.gov The versatility of these synthetic approaches makes quinoline carboxylates, including the 4-methoxy-3-carboxylate variant, crucial building blocks for creating novel organic compounds with specific desired properties.

Role as Scaffolds in Combinatorial Chemistry and Library Synthesis

The quinoline framework, particularly the 4-quinolone-3-carboxylic acid motif, is a common and attractive starting point for developing combinatorial libraries of bioactive molecules. nih.gov Combinatorial chemistry focuses on the rapid synthesis of a large number of different but structurally related molecules. The quinoline scaffold's ability to be readily functionalized at various positions makes it an ideal candidate for this approach.

By systematically altering the substituents on the quinoline ring, chemists can generate extensive libraries of compounds. These libraries can then be screened for various biological activities, accelerating the discovery of new therapeutic agents. For instance, the development of quinoline-4-carboxamide derivatives with antimalarial properties was achieved through the creation and screening of a series of analogues. acs.org This highlights the importance of the quinoline scaffold in medicinal chemistry for generating diverse molecular libraries to identify new drug leads.

Development of Functional Organic Materials

Quinoline derivatives are widely utilized in the creation of functional organic materials due to their unique photophysical and electronic properties.

Luminescent Materials and Chemosensors:

Quinoline-based compounds are frequently used in the design of fluorescent sensors for detecting metal ions. mdpi.comrsc.org Their ability to form complexes with metal ions can lead to significant changes in their fluorescence properties, allowing for the selective and sensitive detection of specific ions like Fe³⁺ and Zn²⁺. mdpi.comrsc.orgnih.govrsc.org The rigid structure and potential for high quantum yield of the quinoline moiety contribute to their effectiveness as fluorophores. nih.gov For example, a quinoline derivative has been developed as a water-soluble fluorescent "turn-on" sensor for zinc ions, showing a 317-fold fluorescence enhancement upon binding. rsc.org

OLED Phosphorescent Complexes:

Table 1: Performance of OLEDs with Quinoline-Based Iridium Complexes

Complex Emission Color Max. EQE (%) CIE Coordinates
(ptq)₂Ir(acac) Red 22.9 (0.61, 0.36)
piqCN-8OQ Deep-Red 0.42 (ΦPL) N/A

EQE: External Quantum Efficiency; CIE: Commission Internationale de L'Eclairage; ΦPL: Photoluminescence Quantum Yield.

Corrosion Inhibition Studies (for related quinoline derivatives)

Quinoline derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. najah.edubiointerfaceresearch.comresearchgate.netresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. tandfonline.com

The presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the quinoline ring structure facilitates this adsorption process. najah.edutandfonline.com Studies have shown that the inhibition efficiency of quinoline derivatives increases with their concentration. najah.edubiointerfaceresearch.com Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. najah.edutandfonline.com The effectiveness of these inhibitors can be influenced by the specific substituents on the quinoline ring. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Select Quinoline Derivatives on Mild Steel

Inhibitor Concentration Medium Inhibition Efficiency (%)
8QN3 5x10⁻³ M 1 M HCl 90
NHQA 500 ppm 1 M HCl 93.4
5BPQ Not Specified H₂SO₄ 97.7

Future Research Directions and Unexplored Avenues for Sodium 4 Methoxyquinoline 3 Carboxylate

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Current synthetic strategies for quinoline (B57606) derivatives often involve multicomponent reactions (MCRs), which are efficient in building complex molecular architectures in a single step. nih.gov Future research should focus on developing novel MCR-based approaches specifically tailored for the synthesis of Sodium 4-methoxyquinoline-3-carboxylate. These methods would not only offer high atom economy but also allow for the introduction of structural diversity. nih.gov

Furthermore, exploring sustainable synthetic routes is crucial. This includes the use of greener solvents, catalyst-free conditions, or recyclable catalysts to minimize the environmental impact. researchgate.net For instance, the Doebner reaction for synthesizing quinoline-4-carboxylic acids has been shown to proceed efficiently in ethanol (B145695) without a catalyst, offering a promising avenue for sustainable production. researchgate.net A comparative analysis of different synthetic methods could identify the most efficient and environmentally benign route.

Table 1: Comparison of Potential Synthetic Routes

Synthetic Method Potential Advantages Key Research Focus
Multicomponent Reactions (e.g., Povarov, Ugi) High efficiency, atom economy, structural diversity. nih.gov Optimization for 4-methoxy substitution and carboxylate formation.
Catalyst-Free Doebner Reaction Use of green solvents (ethanol), no catalyst required. researchgate.net Adaptability to the specific substrates for this compound.

In-depth Mechanistic Studies of Chemical Transformations and Reaction Pathways

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic protocols and predicting potential byproducts. For quinoline synthesis, several pathways have been proposed, including cyclopropanation followed by ring expansion. beilstein-journals.org Future mechanistic studies on the formation of this compound should aim to elucidate the precise sequence of bond-forming and bond-breaking events.

Techniques such as isotopic labeling, kinetic studies, and computational modeling can provide valuable insights into the transition states and intermediates involved. This knowledge can then be applied to control the regioselectivity and stereoselectivity of the synthesis, leading to higher yields and purity.

Advanced Computational Modeling for Predictive Structure-Property and Structure-Activity Relationships

Computational tools are invaluable in modern chemical research. For this compound, advanced computational modeling can be employed to predict its physicochemical properties and potential biological activities. Molecular docking and molecular dynamics simulations can help identify potential protein targets and elucidate the binding interactions at the molecular level. mdpi.com

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can guide the design of new analogues with improved properties. mdpi.com By correlating specific structural features with biological activity, these models can prioritize the synthesis of compounds with the highest potential for a desired application.

Exploration of Novel Biological Targets and Therapeutic Pathways (in vitro)

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net Future in vitro studies on this compound should explore its potential against a diverse panel of biological targets.

Initial screenings could focus on its cytotoxicity against various cancer cell lines, such as MCF-7 and K562, as has been done for other quinoline-3-carboxylate derivatives. nih.gov Furthermore, its activity against microbial pathogens and key enzymes involved in disease pathways should be investigated. For example, quinoline-3-carboxamides (B1200007) have been explored as inhibitors of ATM kinase, a crucial enzyme in the DNA damage response pathway. nih.gov Mechanistic studies could then be employed to understand how the compound exerts its biological effects, for instance, by studying its impact on apoptosis pathways. nih.gov

Design and Synthesis of Chemically Diverse Analogues for Targeted Academic Applications

The synthesis of a library of chemically diverse analogues of this compound would be a valuable resource for academic research. By systematically modifying the substituents on the quinoline ring, researchers can probe the structure-activity relationships and identify key pharmacophoric features.

For example, the introduction of different functional groups at various positions could modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and material properties. nih.govacs.org These analogues would serve as valuable tools for chemical biology and drug discovery research.

Investigation into the Broader Scope of Materials Science Applications

Beyond medicinal chemistry, quinoline derivatives have shown promise in the field of materials science. researchgate.netmdpi.com Their unique photophysical and electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. mdpi.commdpi.com

Future research should investigate the potential of this compound and its derivatives as building blocks for novel functional materials. This could involve exploring their luminescent properties, their ability to self-assemble into ordered structures, and their potential as ligands for metal-organic frameworks (MOFs).

Q & A

Q. What are the standard synthetic routes for Sodium 4-methoxyquinoline-3-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via hydrolysis of its ethyl or methyl ester precursors under basic conditions. For example, ethyl 4-chloro-6-methoxyquinoline-3-carboxylate undergoes saponification with NaOH in ethanol/water (1:1) at 60°C for 6 hours, yielding the sodium carboxylate with >85% purity after recrystallization . Alternative routes include direct carboxylation of 4-methoxyquinoline derivatives using CO₂ under transition-metal catalysis, though this method requires optimization of temperature (80–120°C) and pressure (3–5 atm) to achieve comparable yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A combination of 1H/13C NMR (for methoxy and carboxylate group confirmation), high-resolution mass spectrometry (HRMS) (to verify molecular weight), and FT-IR (for carboxylate C=O stretching at ~1600 cm⁻¹) is essential. X-ray crystallography has been used for related quinoline carboxylates to resolve solid-state structural ambiguities, such as planarity of the quinoline ring and intermolecular hydrogen bonding patterns .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

The sodium salt exhibits high solubility in water (>50 mg/mL at 25°C) and polar aprotic solvents (e.g., DMSO, DMF). Stability studies show degradation <5% after 30 days at 4°C in aqueous buffers (pH 7.4), but significant hydrolysis occurs in acidic conditions (pH <3) or at elevated temperatures (>60°C) .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across assay systems for this compound?

Contradictions often arise from assay-specific variables (e.g., pH, co-solvents, protein binding). A systematic approach includes:

  • Orthogonal validation : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT or apoptosis markers).
  • Physiological mimicry : Adjust assay pH to 7.4 and use serum-containing media to replicate in vivo conditions.
  • Structural analogs : Cross-reference with ethyl 8-methoxy-6-methyl derivatives, where methoxy positioning correlates with improved target selectivity .

Q. What strategies optimize regioselective functionalization of the quinoline core during derivatization?

Regioselectivity challenges arise due to competing reactivity at positions 4, 6, and 7. Key strategies:

  • Directed metalation : Use LiTMP to deprotonate position 4, followed by electrophilic quenching (e.g., iodination).
  • Protecting groups : Temporarily block the carboxylate with tert-butyl esters to direct substitution at the methoxy-bearing position .
  • Computational modeling : DFT calculations predict electron density distribution to guide synthetic planning (e.g., Fukui indices for nucleophilic attack sites) .

Q. How do substituent modifications (e.g., halogenation, alkylation) alter the compound’s pharmacokinetic properties?

Substituent effects are quantified via Hansch analysis or molecular dynamics simulations :

  • Halogenation : Chlorine at position 6 (as in ethyl 4-chloro-6-methoxy analogs) increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility by ~30% .
  • Alkylation : Methyl groups at position 8 improve metabolic stability (CYP450 resistance) but may sterically hinder target binding .

Methodological Notes

  • Contradiction Resolution : When NMR spectra show unexpected peaks, use 2D-COSY or HSQC to distinguish between regioisomers .
  • Scale-Up Challenges : Pilot-scale reactions (>10 g) require inert atmospheres (N₂/Ar) to prevent carboxylate oxidation, as observed in ethyl 6-iodo-4-oxo derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.